Cis vs. Trans Isomer: PROTAC Linker Geometry
The cis-configuration of tert-Butyl (3-(aminomethyl)cyclobutyl)carbamate (871014-28-7) provides a distinct geometric vector compared to its trans-isomer (CAS 1214727-57-7), a common alternative PROTAC linker . The cis-arrangement of the 1,3-substituents on the cyclobutane ring imposes a 'bent' or 'U-shaped' conformation, whereas the trans-isomer adopts a more linear, extended conformation . This difference directly influences the achievable distance and relative orientation between the E3 ligase ligand and the target protein ligand in a PROTAC molecule [1].
Trans: Linear orientation
| Evidence Dimension | Cyclobutyl substitution geometry (Cis vs. Trans) |
|---|---|
| Target Compound Data | cis-1,3-disubstituted cyclobutane (CAS 871014-28-7) |
| Comparator Or Baseline | trans-1,3-disubstituted cyclobutane (CAS 1214727-57-7) |
| Quantified Difference | Qualitative, but definitive: The cis-isomer provides a 'U-shaped' vector, while the trans-isomer is 'linear'. This is a fundamental geometric distinction critical for linker design. |
| Conditions | Molecular geometry and stereochemical analysis based on canonical SMILES and IUPAC naming conventions. |
Why This Matters
The selection of the correct isomer is critical for achieving the precise spatial arrangement required for ternary complex formation in PROTAC-mediated degradation; an incorrect choice can lead to complete loss of efficacy.
- [1] Kuujia. (n.d.). Cas no 2094411-58-0 (tert-butyl N-[3-(aminomethyl)cyclobutyl]carbamate hydrochloride). View Source
